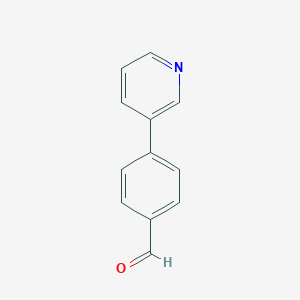

4-(Pyridin-3-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZUVHZZIZHEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395132 | |

| Record name | 4-(Pyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-55-7 | |

| Record name | 4-(Pyridin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-3-yl)benzaldehyde (CAS: 127406-55-7)

Introduction: A Versatile Heterocyclic Building Block

4-(Pyridin-3-yl)benzaldehyde is a bifunctional aromatic compound featuring a benzaldehyde moiety covalently linked to a pyridine ring at the 3-position. This unique structural arrangement imparts a desirable combination of reactivity and electronic properties, establishing it as a crucial intermediate in the realms of medicinal chemistry, organic synthesis, and materials science.[1] The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the pyridine ring offers a site for metal coordination and hydrogen bonding, influencing the solubility, and pharmacokinetic properties of derivative compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a technical resource for professionals in the field.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 127406-55-7 | [2][3][4] |

| Molecular Formula | C₁₂H₉NO | [3][4] |

| Molecular Weight | 183.21 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 52-57 °C | [3] |

| Purity | ≥98% | [3] |

| IUPAC Name | This compound | |

| Synonyms | 4-(3-Pyridyl)benzaldehyde, 3-(4-Formylphenyl)pyridine | [1] |

| SMILES | O=Cc1ccc(cc1)c2cccnc2 | [3] |

| InChI Key | NXZUVHZZIZHEOP-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[2][3]

Hazard Statements:

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

-

P302+P352 & P305+P351+P338: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][3]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[5][6]

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 3-pyridinylboronic acid with 4-bromobenzaldehyde. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the reaction's success. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

4-Bromobenzaldehyde

-

3-Pyridinylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).[5]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aldehydic proton (around 10.0 ppm), as well as aromatic protons on both the benzaldehyde and pyridine rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-195 ppm), along with signals for the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ observed at m/z 183 or 184, respectively.

While specific spectral data can vary slightly based on the solvent and instrument used, representative data can be found in various chemical databases.[8][9]

Applications in Research and Development

The dual functionality of this compound makes it a valuable precursor in several areas of chemical and pharmaceutical research.

Pharmaceutical Synthesis and Drug Discovery

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1][10] Its derivatives have shown potential in the development of novel therapeutics, particularly for neurological disorders.[1][10] The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.

One notable application is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 4-(pyridin-3-yl)phenyl scaffold is a common feature in many potent and selective kinase inhibitors.[11][12]

Caption: A generalized workflow for the use of this compound in drug discovery.

Materials Science: Building Blocks for Advanced Materials

The conjugated π-system of this compound makes it an attractive component for the synthesis of organic electronic materials. It has been utilized in the development of:

-

Organic Light-Emitting Diodes (OLEDs): As a precursor for larger, more complex organic molecules that can function as emitters or host materials in OLED devices.[1]

-

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, and the aldehyde can be further functionalized, making it a suitable ligand for the construction of porous MOFs with applications in gas storage and catalysis.[13]

-

Fluorescent Probes: The core structure can be chemically modified to create fluorescent molecules for biological imaging applications.[1][10]

Organic Synthesis and Coordination Chemistry

Beyond its direct applications, this compound is a versatile intermediate in multi-step organic syntheses.[1] Its aldehyde group can be transformed into a wide array of other functional groups, enabling the construction of complex molecular architectures. In coordination chemistry, it serves as a ligand for the formation of metal complexes, which can be studied for their catalytic activity or material properties.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its straightforward synthesis, well-defined reactivity, and versatile structure make it an invaluable tool for the creation of novel and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 4-(ピリジン-3-イル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. This compound(127406-55-7) 1H NMR [m.chemicalbook.com]

- 9. This compound(127406-55-7)FT-IR [chemicalbook.com]

- 10. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 11. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal–organic framework - Wikipedia [en.wikipedia.org]

physicochemical properties of 4-(3-Pyridyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Pyridyl)benzaldehyde

Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount. 4-(3-Pyridyl)benzaldehyde (CAS: 127406-55-7), a bifunctional aromatic compound, represents a cornerstone intermediate. Its unique topology, merging the electron-withdrawing aldehyde with the basic, metal-coordinating pyridine ring, offers a rich playground for synthetic chemists. This guide serves as a technical resource for researchers, providing a comprehensive overview of its core physicochemical properties. We will not only present the known data but also delve into the causality behind the experimental methodologies required for its characterization, offering a framework for its application and quality control in a research setting.

This molecule is a critical precursor for pharmaceuticals, particularly those targeting neurological disorders, and serves as a versatile ligand in coordination chemistry and the development of advanced materials like fluorescent probes.[1] A thorough understanding of its properties is the foundation for its successful application.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These data are critical for everything from reaction stoichiometry to regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 127406-55-7 | [2] |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| IUPAC Name | 4-(pyridin-3-yl)benzaldehyde | N/A |

| Synonyms | 4-(3-Pyridyl)benzaldehyde, 3-(4-Formylphenyl)pyridine | [1] |

| Physical Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 50-57 °C (Range from various commercial sources) | [3] |

| Purity (Typical) | ≥98% (GC/HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C, protect from air | [1] |

Note: The observed melting point range can vary based on purity. A broader range often indicates the presence of impurities, which depress and broaden the melting point.[4]

Spectroscopic Profile: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.9-10.1 ppm .[5] This significant deshielding is due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom.

-

Benzene Ring Protons: The four protons on the benzaldehyde ring will appear as two distinct doublets in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the aldehyde (adjacent to C-CHO) will be more deshielded than the protons meta to it due to the aldehyde's electron-withdrawing effect.

-

Pyridine Ring Protons: The four protons on the pyridine ring will exhibit complex splitting patterns. The proton at the 2-position of the pyridine ring (between the nitrogen and the phenyl ring) is expected to be the most downfield of the pyridine signals (likely > δ 8.5 ppm) due to its proximity to the electronegative nitrogen.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear as a distinct peak between δ 190-193 ppm .[6]

-

Aromatic Carbons: At least eight distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon atom of the benzene ring attached to the aldehyde group and the carbon atoms of the pyridine ring adjacent to the nitrogen will be among the most deshielded within this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1700-1715 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.[4]

-

C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is a classic indicator of an aldehyde functional group.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene and pyridine rings.

-

Aromatic C-H Bends: Strong absorptions below 900 cm⁻¹ will be indicative of the substitution patterns on the aromatic rings.

Key Physicochemical Parameters for Drug Development

Properties such as solubility and pKa are not merely physical constants; they are critical determinants of a compound's behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Solubility

While qualitative reports describe 4-(3-Pyridyl)benzaldehyde as having "good solubility in organic solvents," quantitative data is essential for reproducible experimental design.[7] The molecule's structure—a largely nonpolar biphenyl core with a polar aldehyde and a basic nitrogen—suggests moderate solubility in a range of solvents. It is expected to be poorly soluble in water due to the large hydrophobic surface area but readily soluble in solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For 4-(3-Pyridyl)benzaldehyde, the key ionizable group is the pyridine nitrogen, which is basic.

-

Predicted pKa: A computationally predicted pKa for the conjugate acid (the protonated pyridine nitrogen) is approximately 4.47 ± 0.10 . This value is a critical insight. It suggests that at physiological pH (~7.4), the pyridine ring will be predominantly in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1.5-3.5), a significant portion of the molecule will exist as the protonated, cationic pyridinium form. This pH-dependent charge state has profound implications for membrane permeability and interaction with biological targets. The pKa of the parent pyridinium ion is approximately 5.2, and the electron-withdrawing nature of the formylphenyl substituent is expected to decrease this basicity, aligning with the predicted value.[8]

Experimental Methodologies: A Practical Guide

The trustworthiness of any technical data hinges on the validity of the methods used to acquire it. Here, we detail standard, self-validating protocols for determining the key .

Melting Point Determination via Capillary Method

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[4] The capillary method provides a simple yet accurate means to observe this phase transition.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube by tapping the open end into the sample and compacting the solid to the sealed bottom.[9]

-

Apparatus Setup: Place the capillary into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool. Set the starting temperature to ~15-20 °C below the approximate melting point and use a slow ramp rate (1-2 °C/min) for precise measurement.[9][10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. Benzaldehyde [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-(Pyridin-3-yl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Pyridin-3-yl)benzaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] Its utility in the synthesis of novel therapeutic agents, agrochemicals, and functional materials is well-documented.[2] A critical, yet often overlooked, parameter governing its application in solution-phase chemistry is its solubility profile. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. We will delve into the theoretical principles dictating its solubility, offer predictive insights based on its molecular structure, and present a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to be an essential resource for researchers, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is a solid, off-white powder with a melting point in the range of 52-57 °C.[3][4] Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a valuable intermediate in the synthesis of a diverse array of complex molecules.[2] The pyridine nitrogen introduces a degree of polarity and a site for hydrogen bonding, while the aromatic aldehyde provides a reactive handle for various chemical transformations.[5] Understanding the solubility of this compound is paramount for its effective use in drug discovery and process development, as it directly impacts reaction kinetics, crystallization, and formulation.

Predicting the Solubility Profile: A Chemist's Perspective

The Influence of Molecular Structure on Solubility

The solubility of this compound is a nuanced interplay between the polar and non-polar characteristics of its structure.

-

The Pyridine Moiety: Pyridine itself is a polar molecule that is miscible with water and a broad array of organic solvents, ranging from polar to non-polar, including ethanol, ether, and even hexane.[7][8] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enhancing its solubility in protic solvents.[9]

-

The Benzaldehyde Moiety: Benzaldehyde, while possessing a polar carbonyl group, is only slightly soluble in water due to the hydrophobic nature of the benzene ring.[6][10] However, it exhibits high solubility in many organic solvents, such as alcohols, ethers, and chloroform.[6]

Predicted Solubility in Common Organic Solvents

Based on the combined characteristics of its pyridine and benzaldehyde components, we can anticipate the following solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar regions of the molecule. Also, high solubility is likely in polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the pyridine nitrogen. Chlorinated solvents like dichloromethane and chloroform are also expected to be good solvents.

-

Moderate Solubility: Anticipated in moderately polar solvents like ethyl acetate and acetone.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbon solvents such as hexane and heptane, where the overall polarity of the molecule will hinder dissolution.

It is crucial to recognize that these are qualitative predictions. For precise applications, experimental determination of solubility is indispensable.

Quantitative Determination of Solubility: An Experimental Protocol

To empower researchers with the ability to generate reliable, quantitative solubility data, we present a detailed protocol for the equilibrium solubility method. This method is a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Summary and Interpretation

While specific experimental data is not available in the literature, the following table provides a template for summarizing experimentally determined solubility data for this compound.

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethylformamide (DMF) | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Chlorinated | Dichloromethane | High | To be determined |

| Ester | Ethyl Acetate | Moderate | To be determined |

| Ketone | Acetone | Moderate | To be determined |

| Non-polar | Hexane | Low | To be determined |

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic and medicinal chemistry. While theoretical predictions based on its molecular structure provide valuable guidance, precise quantitative data can only be obtained through rigorous experimental determination. The protocol outlined in this guide provides a robust framework for researchers to generate this essential data.

Future research in this area could involve the development of computational models, such as Quantitative Structure-Property Relationship (QSPR) models, to predict the solubility of this compound and related compounds with a higher degree of accuracy.[1][11] Such models, trained on experimentally determined solubility data, would further accelerate the drug discovery and development process by enabling more efficient solvent screening and process optimization.

References

- 1. d-nb.info [d-nb.info]

- 2. Estimation of aqueous solubility of organic compounds with QSPR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyridine [chemeurope.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to 4-(Pyridin-3-yl)benzaldehyde: Physicochemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-3-yl)benzaldehyde is a bi-functional aromatic compound featuring both a pyridine and a benzaldehyde moiety. This unique structure renders it a crucial intermediate and building block in numerous synthetic applications, from pharmaceutical development to materials science.[1] Its utility in constructing complex heterocyclic systems makes a thorough understanding of its physical and chemical properties, particularly its melting point and appearance, essential for its effective use in research and development. This guide provides a detailed examination of these core characteristics, supported by handling protocols and contextual applications to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The physical state and melting point of a compound are primary indicators of its identity and purity. For this compound, these properties are well-defined, though slight variations exist across commercial suppliers, which typically reflect differences in residual solvent or minor impurities.

Appearance

Under standard laboratory conditions, this compound presents as a white to off-white powder or crystalline solid .[1][2] The color and form are critical quality attributes. A significant deviation from a white or off-white color may indicate degradation, oxidation of the aldehyde group, or the presence of impurities, necessitating re-purification before use in sensitive downstream applications.

Melting Point

The melting point is a definitive thermal property for a crystalline solid, providing a narrow range when the substance is pure. Published data for this compound consistently places its melting point in the range of 50°C to 57°C .

The observed range of a few degrees is typical for reagents of high purity (e.g., ≥98%).[3] A broader melting range or a depression in the melting point would strongly suggest the presence of contaminants, which could interfere with subsequent chemical reactions.

Summary of Key Properties

For ease of reference, the fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white powder; solid; powder to crystal | [1][2][3] |

| Melting Point | 50-57 °C | [1][2][3][4] |

| Molecular Formula | C₁₂H₉NO | [1][3][5] |

| Molecular Weight | 183.21 g/mol | [1][3][5][6] |

| CAS Number | 127406-55-7 | [1][3][4][5] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

Synthesis and Applications Overview

This compound serves as a versatile precursor due to its two reactive sites: the aldehyde group, which readily participates in reactions like reductive amination, Wittig reactions, and condensations, and the pyridine ring, which can act as a ligand or be functionalized further.

This dual-functionality is leveraged in several key areas:

-

Pharmaceutical Synthesis : It is an important intermediate for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[1]

-

Organic Synthesis : The compound is widely used to construct complex molecules and diverse chemical libraries for drug discovery screening.[1]

-

Materials Science : It finds applications in developing advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[1]

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, allowing the molecule to function as a ligand in the formation of metal complexes used in catalysis.[1]

Caption: Key application areas of this compound.

Experimental Protocol: Melting Point Determination

To ensure the quality of this compound prior to its use in a synthesis, a melting point determination is a critical and routine quality control step.

Objective

To experimentally verify the melting point range of a sample of this compound and assess its purity based on this measurement.

Methodology

-

Sample Preparation :

-

Place a small amount (1-2 mg) of the dry this compound powder on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. Causality: This ensures uniform heat transfer throughout the sample.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm high) is packed into the closed end. Causality: A small, tightly packed sample prevents thermal gradients and provides a sharp, observable melting transition.

-

-

Instrument Setup (Digital Melting Point Apparatus) :

-

Set the starting temperature to ~45°C (approximately 5-10°C below the expected lower melting point).

-

Set a heating ramp rate of 1-2 °C per minute. Causality: A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. A fast rate can lead to an artificially elevated and broad melting range.

-

-

Measurement :

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Analysis :

-

The melting point is reported as the range T₁ - T₂.

-

Compare the observed range to the reference range (50-57 °C). A sharp range (e.g., 53-54 °C) within the expected values indicates high purity. A broad or depressed range suggests the presence of impurities.

-

Caption: Workflow for accurate melting point determination.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with recommended temperatures between 0-8 °C.[1][2] Some suppliers suggest storage at room temperature under dry, sealed conditions.[2] It should be kept away from heat and sources of ignition.[7]

-

Safety Precautions :

-

Irritant : this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]

-

Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. 127406-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(3-吡啶基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(3-吡啶基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.be [fishersci.be]

commercial availability of 4-(Pyridin-3-yl)benzaldehyde

An In-Depth Technical Guide to the Commercial Availability and Application of 4-(Pyridin-3-yl)benzaldehyde

Executive Summary

This compound (CAS No. 127406-55-7) is a strategically important bifunctional aromatic compound, integrating both a nucleophilic pyridine ring and a reactive benzaldehyde moiety. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in the construction of complex molecular architectures for pharmaceuticals, particularly in the development of kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][3] Furthermore, its applications extend into materials science as a precursor for organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.[1] This guide provides an in-depth analysis of its commercial availability, key chemical properties, primary synthetic routes, and critical considerations for its use in research and development settings.

Physicochemical Properties and Specifications

This compound is typically supplied as a white to off-white or light yellow solid.[1][4] Its identity and purity are paramount for reproducible synthetic outcomes. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier.

| Property | Value | Source(s) |

| CAS Number | 127406-55-7 | [4][5] |

| Molecular Formula | C₁₂H₉NO | [4][5] |

| Molecular Weight | 183.21 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 50-57 °C | [4][6] |

| Purity (Typical) | ≥98% to ≥99% (by HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [4] |

| Solubility | Soluble in organic solvents like Dioxane, DMF | [7][8] |

| SMILES String | O=Cc1ccc(cc1)-c2cccnc2 | |

| InChI Key | NXZUVHZZIZHEOP-UHFFFAOYSA-N |

Commercial Landscape and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. Availability ranges from gram to multi-kilogram quantities.

| Supplier | Typical Purity | Available Quantities | Notes |

| Chem-Impex | ≥99% (HPLC) | 1g, 5g, 25g, 100g | Pricing is readily available online for research quantities.[4] |

| Sigma-Aldrich | 98% | Varies | Researchers should verify current catalog status, as some specific product codes may be discontinued. |

| Santa Cruz Biotech | Not specified | Varies | Marketed for research use only.[5] |

| ChemUniverse | Custom | By Request | Offers quotes for specific purity and quantity requirements. |

Procurement Insight: When procuring this reagent, it is crucial to consider the intended application. For use in late-stage drug development, sourcing from a supplier with robust quality management systems and the ability to provide detailed impurity profiles is essential. For early-stage discovery, a wider range of suppliers may be suitable. Lead times can vary, and for bulk quantities, direct inquiry with the manufacturer or a specialized distributor is recommended.

Core Applications in Research and Development

The utility of this compound stems from its two distinct functional handles, which can be addressed with orthogonal chemistries.

-

Pharmaceutical Synthesis: The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, crucial for interacting with biological targets like enzyme active sites. The pyridine ring is a common scaffold in medicinal chemistry.[9] This compound is a key intermediate for synthesizing kinase inhibitors, which are pivotal in cancer therapy and immunology.[2][3][10][11][12] The aldehyde group provides a reactive site for forming imines, amines (via reductive amination), or extending the carbon skeleton through olefination or aldol-type reactions.

-

Organic and Materials Science: In organic synthesis, it is used to build diverse chemical libraries for high-throughput screening.[1] The conjugated biaryl system also makes it a valuable precursor for functional materials, including fluorescent probes for biological imaging and components for OLEDs.[1]

-

Coordination Chemistry: The pyridine nitrogen serves as an effective ligand for coordinating with metal centers, enabling the study and synthesis of novel metal complexes with potential applications in catalysis.[1]

Manufacturing Insight: The Suzuki-Miyaura Cross-Coupling

The most prevalent and industrially scalable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is favored for its high functional group tolerance and generally high yields.[4]

The typical disconnection involves coupling a pyridine-containing boronic acid (or its ester equivalent) with a halogenated benzaldehyde. A common route couples 3-bromopyridine with 4-formylphenylboronic acid .

Expertise in Practice: Causality Behind the Protocol

A successful Suzuki coupling, especially with heteroaromatic partners, requires careful control of reaction parameters. The protocol below is representative and highlights key considerations for researchers.

Reaction Scheme: 3-Bromopyridine + 4-Formylphenylboronic acid → this compound

Representative Laboratory Protocol

1. Reagent Preparation & Inert Atmosphere (The "Why"):

-

Step 1.1: Add 4-formylphenylboronic acid (1.0 equiv), 3-bromopyridine (1.1 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Causality: The active Pd(0) catalyst is highly sensitive to oxygen.[13] Failure to maintain an inert atmosphere leads to oxidation to inactive Pd(II) species and promotes undesirable side reactions like the homocoupling of the boronic acid. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the critical transmetalation step in the catalytic cycle.[14] K₃PO₄ is often more effective than weaker bases for challenging couplings.

2. Catalyst & Ligand Addition (The "Why"):

-

Step 2.1: To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 3-5 mol%).

-

Causality: Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst. The triphenylphosphine ligands stabilize the palladium center. For heteroaromatic couplings, which can be sluggish, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.[13]

3. Solvent & Degassing (The "Why"):

-

Step 3.1: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio), via cannula or syringe.

-

Step 3.2: Subject the reaction mixture to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) to ensure all dissolved oxygen is removed.

-

Causality: The solvent must solubilize all components. The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is one of the most critical steps for reproducibility and preventing catalyst deactivation.[13]

4. Reaction Execution & Monitoring (The "Why"):

-

Step 4.1: Heat the reaction mixture to reflux (e.g., 85-95 °C) with vigorous stirring.

-

Step 4.2: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed (typically 4-12 hours).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring is crucial to prevent prolonged heating, which can lead to product degradation or increased byproduct formation.

5. Work-up & Purification (The "Why"):

-

Step 5.1: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Step 5.2: Wash the organic phase with water and brine to remove the inorganic base and other aqueous-soluble impurities.

-

Step 5.3: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 5.4: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Causality: The aqueous work-up is a bulk purification step. Column chromatography is required to separate the desired product from unreacted starting materials, the palladium catalyst residues, and any organic byproducts (like homocoupled boronic acid), ensuring high purity of the final compound.[4]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from typical supplier Safety Data Sheets (SDS).

| Hazard Category | GHS Classification & Codes | Precautionary Measures (P-Codes) |

| Pictogram | GHS07 (Exclamation Mark) | P261, P264, P280, P302+P352, P305+P351+P338 |

| Signal Word | Warning | - |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | - |

| Target Organs | Respiratory system | - |

Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.

-

Avoid inhalation of dust. Use a dust mask (e.g., N95) if handling large quantities.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Keep the container tightly sealed when not in use.

Storage Protocol:

-

Store in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C.[4]

-

Keep the container sealed to prevent moisture absorption and degradation.

-

Store away from strong oxidizing agents.

Conclusion

This compound is a commercially accessible and highly strategic building block for chemical innovation. Its robust commercial availability, coupled with a well-understood and scalable synthetic route via Suzuki-Miyaura coupling, ensures its continued importance in drug discovery and materials science. For researchers, a thorough understanding of its handling requirements and the nuances of its synthesis is key to leveraging its full potential in creating novel and impactful molecules.

References

- 1. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

synthetic precursors to 4-(Pyridin-3-yl)benzaldehyde

An In-Depth Technical Guide to the Synthetic Precursors and Convergent Synthesis of 4-(Pyridin-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a critical building block in the development of pharmaceuticals and functional materials.[1][2] We delve into the retrosynthetic analysis of the target molecule, focusing on the preparation of its key synthetic precursors: 3-pyridylboronic acid and 4-formylphenylboronic acid. The core of this guide is a detailed examination of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the convergent synthesis of the final product. Additionally, we explore the Negishi cross-coupling as a powerful alternative. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a pyridine ring linked to a benzaldehyde moiety.[1] This unique structural arrangement makes it an invaluable intermediate in organic synthesis. Its applications are particularly prominent in medicinal chemistry, where it serves as a cornerstone for the synthesis of various biologically active compounds, including those targeting neurological disorders.[1][2] Beyond pharmaceuticals, this compound is utilized in materials science for the development of advanced materials like organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.[2] Given its importance, access to efficient, scalable, and reliable synthetic routes is of paramount importance to the scientific community.

Retrosynthetic Analysis and Key Precursors

The most common and efficient approach to synthesizing this compound involves a convergent strategy centered around the formation of the C-C bond between the pyridine and benzene rings. This is typically achieved through palladium-catalyzed cross-coupling reactions. The two primary retrosynthetic disconnections lead to two sets of key precursors:

-

Route A: Disconnection between the pyridine C3 and the phenyl C1 suggests a coupling between a 3-pyridyl organometallic or organoboron species and a 4-halobenzaldehyde.

-

Route B: Disconnection at the same position suggests a coupling between a 4-formylphenyl organometallic or organoboron species and a 3-halopyridine.

This analysis identifies two critical precursors whose synthesis is a prerequisite for the final coupling step: 3-pyridylboronic acid and 4-formylphenylboronic acid .

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

The successful synthesis of this compound is contingent upon the efficient preparation of its boronic acid precursors. While commercially available, in-house synthesis is often more cost-effective for large-scale applications.

3-Pyridylboronic Acid

3-Pyridylboronic acid is a crucial reagent for introducing a 3-pyridyl moiety into a molecule via the Suzuki reaction.[3] Its preparation typically starts from 3-bromopyridine. Early protocols suffered from low yields and conditions unsuitable for scale-up.[3][4] However, an improved and scalable "in situ quench" method has been developed.[4][5]

The key to a high-yielding synthesis is the order of reagent addition. Treating 3-bromopyridine with n-butyllithium followed by a borate ester often results in poor yields.[4] The improved protocol involves adding n-butyllithium to a solution of 3-bromopyridine and the borate ester (e.g., triisopropyl borate) at low temperatures.[3] This is based on the principle that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester.[3]

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid [6]

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add toluene (85 mL) and cool to below -60°C.

-

Slowly add a 1.6 M solution of n-butyllithium in hexanes (48.6 mL, 77.8 mmol) dropwise over 10 minutes, maintaining the temperature below -60°C.

-

Prepare a solution of 3-bromopyridine (6.8 mL, 70.7 mmol) in toluene (30 mL).

-

Slowly add the 3-bromopyridine solution dropwise to the reaction mixture, ensuring the internal temperature remains below -50°C.

-

Add THF (30 mL) dropwise, keeping the temperature below -50°C, and stir for an additional 15 minutes.

-

Add triisopropyl borate (19.6 mL, 84.9 mmol) in a single portion via syringe.

-

Allow the solution to slowly warm to -15°C.

-

Quench the reaction by adding 2.7 N aqueous HCl (70.0 mL).

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer with water (10 mL).

-

Combine the aqueous layers and neutralize to pH 7 with 10 N NaOH.

-

Extract the aqueous layer with THF (3 x volumes).

-

Combine the organic extracts and concentrate under reduced pressure to yield 3-pyridylboronic acid as an off-white solid.

4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a versatile bifunctional molecule with significant applications in the pharmaceutical industry, notably in the synthesis of Atazanavir and Rucaparib.[7] Its synthesis often begins with 4-bromobenzaldehyde.[8]

A common route involves the protection of the aldehyde group as an acetal, followed by the formation of a Grignard reagent, reaction with a trialkyl borate, and subsequent acidic work-up to deprotect the acetal and hydrolyze the boronic ester.[8] To circumvent the challenges associated with Grignard reagent formation, an alternative involves a lithium-halogen exchange at low temperatures.[8] More cost-effective methods have been developed using 4-chlorobenzaldehyde as the starting material.[8]

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde [8]

-

Acetal Protection: React 4-bromobenzaldehyde with diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene.

-

Lithium-Halogen Exchange: Dissolve 1-bromo-4-(diethoxymethyl)benzene in an appropriate anhydrous solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium.

-

Borylation: After the lithium-halogen exchange is complete, add triisopropyl borate and allow the reaction to warm slowly.

-

Hydrolysis: Quench the reaction with an acidic aqueous solution. The acidic work-up hydrolyzes the boronic ester and the acetal, yielding 4-formylphenylboronic acid.

-

Purification: The crude product can be purified by recrystallization or by dissolving it in an alkaline solution (pH 8-11), separating insoluble impurities, and then re-precipitating the boronic acid by acidification.[9]

| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |

| 3-Pyridylboronic Acid | 3-Bromopyridine | n-BuLi, Triisopropyl borate | ~73% | [6] |

| 4-Formylphenylboronic Acid | 4-Bromobenzaldehyde | n-BuLi, Triisopropyl borate | High (up to 99% crude) | [8] |

Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

With the key precursors in hand, the final assembly of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[10][11] This reaction is renowned for its mild conditions and high tolerance for a wide range of functional groups.[10]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., 4-bromobenzaldehyde or 3-bromopyridine) to form a Pd(II) species.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.[11]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Synthesis of this compound [10][12]

-

To a reaction vessel, add 3-pyridylboronic acid (1.0 equiv), the aryl halide (e.g., 4-bromobenzaldehyde, 0.9 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, ~5 mol%).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, such as 1,4-dioxane or a mixture of toluene/ethanol/water.

-

Add a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 3.0 equiv).

-

Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

-

Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Negishi Coupling: A Potent Alternative

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling organozinc compounds with organic halides or triflates.[13][14] This method is particularly useful for coupling complex intermediates and tolerates a wide variety of functional groups.[13]

The synthesis would involve the preparation of a 3-pyridylzinc halide or a 4-formylphenylzinc halide, followed by coupling with the corresponding aryl halide partner.

Conceptual Workflow: Negishi Coupling

-

Organozinc Formation: Prepare the organozinc reagent (e.g., 3-pyridylzinc chloride) from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

-

Cross-Coupling: React the in situ generated organozinc reagent with the aryl halide (e.g., 4-bromobenzaldehyde) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

The Negishi coupling offers an alternative pathway that can sometimes provide better yields or be more suitable for specific substrates, especially when dealing with complex or sensitive functional groups.[15]

Conclusion

The synthesis of this compound is most effectively and scalably achieved through a convergent approach utilizing palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its operational simplicity, high functional group tolerance, and the relative stability of the required boronic acid precursors. Efficient and well-documented protocols for the synthesis of both 3-pyridylboronic acid and 4-formylphenylboronic acid make this overall synthetic strategy robust and accessible. For researchers encountering challenges with the Suzuki protocol or exploring alternative reactivities, the Negishi coupling presents a highly viable and powerful alternative. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

reactivity of the aldehyde group in 4-(Pyridin-3-yl)benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(Pyridin-3-yl)benzaldehyde

Abstract

This compound is a heterocyclic aromatic aldehyde of significant interest in pharmaceutical and materials science research.[1][2] Its unique bifunctional nature, combining the reactivity of an aldehyde with the electronic and coordination properties of a pyridine ring, makes it a versatile building block for complex molecular architectures.[1][3] This guide provides a comprehensive analysis of the reactivity of the aldehyde functional group, grounded in an understanding of the electronic influence of the pyridin-3-yl substituent. We will explore the synthesis of this key intermediate and delve into its characteristic reactions—including nucleophilic additions, oxidation, and reduction—providing detailed experimental protocols and mechanistic insights for the research scientist.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₂H₉NO, is a solid at room temperature with a melting point of 52-57 °C. Its structure features a benzaldehyde unit where the phenyl ring is substituted at the 4-position with a pyridin-3-yl group. This arrangement is pivotal, as the pyridine moiety profoundly influences the chemical behavior of the distal aldehyde group. The molecule serves as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agents targeting neurological disorders, as well as in the development of advanced materials like organic light-emitting diodes (OLEDs) and coordination complexes.[1][2][4]

Electronic Landscape: How the Pyridin-3-yl Group Governs Aldehyde Reactivity

The reactivity of a carbonyl carbon is dictated by its electrophilicity. In this compound, the pyridin-3-yl ring acts as a moderate electron-withdrawing group, enhancing the electrophilic character of the aldehyde's carbonyl carbon. This effect stems from two primary electronic phenomena:

-

Inductive Effect (-I): The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic system through the sigma bonds.[5][6] This effect is transmitted through the biaryl system to the aldehyde group.

-

Mesomeric Effect (-M): The pyridine ring can also withdraw electron density via resonance. While the effect is strongest when substitution is at the 2- or 4-position of the pyridine ring, the 3-position still allows for delocalization of positive charge, rendering the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[7]

This increased electrophilicity means that this compound is generally more reactive towards nucleophiles than benzaldehyde itself.[7] Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a basic site.[5] Protonation or coordination with a Lewis acid under reaction conditions can dramatically amplify the electron-withdrawing nature of the pyridine ring, further activating the aldehyde group towards nucleophilic attack.

Figure 1: Electronic effects of the pyridin-3-yl group.

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forges the critical C-C bond between the two aromatic rings. The typical strategy involves coupling 3-bromopyridine with 4-formylphenylboronic acid.

Figure 2: General workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromopyridine (1.0 equiv)

-

4-Formylphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromopyridine, 4-formylphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde carbon in this compound makes it a prime substrate for a variety of transformations crucial in synthetic chemistry.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry.[9] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[10]

Reductive amination is a powerful method for forming C-N bonds, a staple in medicinal chemistry. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reagent is preferred as it is selective for the iminium ion over the aldehyde, minimizing side reactions.

Figure 3: Simplified mechanism of reductive amination.

Protocol: Synthesis of N-Benzyl-1-[4-(pyridin-3-yl)phenyl]methanamine

-

Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

-

Add benzylamine (1.1 equiv) and stir for 20 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the product via column chromatography to obtain the desired secondary amine.

The Wittig reaction provides a reliable route to alkenes from aldehydes. The increased reactivity of this compound facilitates its reaction with phosphorus ylides to form stilbene-like structures, which can be valuable components of photoactive materials.

Protocol: Synthesis of 3-(4-Styrylphenyl)pyridine

-

Suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equiv) dropwise. Stir for 1 hour at this temperature to generate the deep red/orange ylide.

-

Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(Pyridin-3-yl)benzoic acid, a valuable bifunctional linker in coordination chemistry and a precursor for esters and amides.

Causality in Reagent Choice: While strong oxidants like potassium permanganate (KMnO₄) are effective, they can be harsh. A milder, more controlled oxidation can be achieved using the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) at low temperatures or, for a greener alternative, using hydrogen peroxide with a suitable catalyst.[11] It is crucial to note that the pyridine nitrogen is also susceptible to oxidation, potentially forming a pyridine N-oxide.[5][12] The choice of oxidant and conditions can be tuned to favor one product over the other.

Protocol: Jones Oxidation to 4-(Pyridin-3-yl)benzoic Acid

-

Dissolve this compound (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow, careful addition of concentrated sulfuric acid.

-

Add the Jones reagent dropwise to the stirred aldehyde solution at 0 °C. A green precipitate of chromium salts will form.

-

After the addition is complete, stir for an additional 1-2 hours, allowing the mixture to warm slowly to room temperature.

-

Quench the excess oxidant by adding isopropanol until the solution remains blue-green.

-

Filter the mixture to remove chromium salts and concentrate the filtrate.

-

Adjust the pH of the aqueous residue to ~4-5 with NaOH, causing the carboxylic acid to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to yield the product.

Reduction to Alcohol

Reduction of the aldehyde yields the corresponding primary alcohol, [4-(pyridin-3-yl)phenyl]methanol. This product can serve as a precursor for ethers, esters, or halides. The reduction is typically accomplished with simple hydride reagents.

Reagent Selection: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the most common and operationally simple method. It is highly selective for aldehydes and ketones and does not affect the aromatic rings. For large-scale operations or if cost is a factor, catalytic hydrogenation could also be employed.

Protocol: NaBH₄ Reduction to [4-(Pyridin-3-yl)phenyl]methanol

-

Dissolve this compound (1.0 equiv) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise, controlling the effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water or 1M HCl.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which can be further purified by recrystallization or chromatography if necessary.

Summary of Reactivity & Applications

The reactivity of this compound is defined by the electron-withdrawing nature of its pyridyl substituent, which activates the aldehyde group towards a host of chemical transformations.

| Reaction Type | Reagents | Product Functional Group | Significance |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine | Core reaction in drug discovery for C-N bond formation. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Synthesis of stilbene analogues for materials science. |

| Oxidation | CrO₃/H₂SO₄ (Jones) | Carboxylic Acid | Precursor for amides, esters; linker for MOFs. |

| Reduction | NaBH₄ | Primary Alcohol | Intermediate for further functionalization (ethers, halides). |

This versatility makes this compound an invaluable starting material. Its derivatives are integral to the synthesis of bioactive molecules and functional materials, demonstrating the power of strategic molecular design where one functional group modulates the reactivity of another.[1][3][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 3. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 12. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 4-(Pyridin-3-yl)benzaldehyde

Abstract